molecular formula C11H23N B13530272 (1-Ethyl-4,4-dimethylcyclohexyl)methanamine

(1-Ethyl-4,4-dimethylcyclohexyl)methanamine

Cat. No.: B13530272
M. Wt: 169.31 g/mol
InChI Key: DGSFZAKQXBKUNR-UHFFFAOYSA-N
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Description

(1-Ethyl-4,4-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C11H23N It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an ethyl group, two methyl groups, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-4,4-dimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 4,4-dimethylcyclohexanone with ethylmagnesium bromide to form the corresponding alcohol, followed by reductive amination with formaldehyde and ammonia or an amine source to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-4,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Ethyl-4,4-dimethylcyclohexyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Ethyl-4,4-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-4-methylcyclohexyl)methanamine
  • (1-Methyl-4,4-dimethylcyclohexyl)methanamine
  • (1-Ethyl-4,4-dimethylcyclohexyl)ethanol

Uniqueness

(1-Ethyl-4,4-dimethylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective catalysts or bioactive molecules.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

(1-ethyl-4,4-dimethylcyclohexyl)methanamine

InChI

InChI=1S/C11H23N/c1-4-11(9-12)7-5-10(2,3)6-8-11/h4-9,12H2,1-3H3

InChI Key

DGSFZAKQXBKUNR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)(C)C)CN

Origin of Product

United States

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